1-(4-Bromo-2-fluorophenyl)-1H-pyrrole chemical structure and properties
1-(4-Bromo-2-fluorophenyl)-1H-pyrrole chemical structure and properties
Topic: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole: Chemical Structure, Synthesis, and Reactivity Profile Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
1-(4-Bromo-2-fluorophenyl)-1H-pyrrole (CAS: 383137-68-6) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2] Characterized by a "dual-handle" reactivity profile, it features an electron-rich pyrrole ring susceptible to electrophilic substitution and an electron-deficient aryl bromide moiety primed for transition-metal-catalyzed cross-coupling.[1]
This guide provides a validated protocol for its synthesis via the Clauson-Kaas reaction, analyzes its electronic properties, and outlines its strategic utility in structure-activity relationship (SAR) studies, particularly for modulating metabolic stability via the ortho-fluorine substituent.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6]
2.1 Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole |
| CAS Number | 383137-68-6 |
| Molecular Formula | C₁₀H₇BrFN |
| Molecular Weight | 240.07 g/mol |
| SMILES | Fc1cc(Br)ccc1n2cccc2 |
2.2 Calculated Physicochemical Profile
Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).
| Parameter | Value | Significance in Drug Design |
| cLogP | ~3.4 - 3.8 | High lipophilicity; likely requires polar solubilizers (e.g., DMSO, DMF) for bioassays.[1] |
| H-Bond Donors | 0 | Lack of NH donor improves membrane permeability.[1] |
| H-Bond Acceptors | 1 (F) | The pyrrole nitrogen lone pair is delocalized, making it a poor acceptor.[1] |
| Rotatable Bonds | 1 | The C(phenyl)-N(pyrrole) bond allows conformational twisting.[1] |
| Topological Polar Surface Area (TPSA) | ~4.9 Ų | Very low TPSA indicates excellent blood-brain barrier (BBB) penetration potential.[1] |
Synthesis Protocol: The Modified Clauson-Kaas Reaction[1]
The most robust method for synthesizing N-aryl pyrroles from primary anilines is the Clauson-Kaas reaction .[1] This protocol avoids the handling of unstable succinaldehyde by generating it in situ from 2,5-dimethoxytetrahydrofuran.
3.1 Reaction Scheme
The reaction proceeds via the acid-catalyzed hydrolysis of the acetal to the dialdehyde, followed by condensation with the aniline.[1]
Figure 1: Clauson-Kaas synthesis pathway.[1] The acetal is hydrolyzed to succinaldehyde, which condenses with the aniline to close the pyrrole ring.
3.2 Detailed Experimental Procedure
Safety Note: This reaction utilizes glacial acetic acid at reflux. Perform in a fume hood to avoid inhalation of corrosive vapors.[1]
Materials:
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4-Bromo-2-fluoroaniline (1.0 equiv)[1]
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2,5-Dimethoxytetrahydrofuran (1.1 equiv)
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Glacial Acetic Acid (Solvent/Catalyst, 0.5 M concentration relative to aniline)[1]
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Sodium Acetate (Optional buffer, 0.1 equiv)[1]
Step-by-Step Protocol:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
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Dissolution: Charge the flask with 4-Bromo-2-fluoroaniline and Glacial Acetic Acid. Stir until fully dissolved.
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Addition: Add 2,5-dimethoxytetrahydrofuran in a single portion. The solution may darken slightly.
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Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.
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Self-Validation Check: Monitor reaction progress by TLC (Eluent: 10% EtOAc/Hexanes). The starting aniline spot (lower R_f, UV active) should disappear, replaced by a less polar product spot (higher R_f).
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-
Workup:
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Purification:
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Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% EtOAc in Hexanes). N-aryl pyrroles are typically non-polar.[1]
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Reactivity & Structural Biology Profile
4.1 The "Dual-Handle" Strategy
This molecule is valuable because it offers two distinct orthogonal reaction sites.[1]
Figure 2: Orthogonal reactivity map. The pyrrole ring supports electrophilic addition, while the aryl bromide supports nucleophilic/catalytic substitution.
4.2 The Ortho-Fluorine Effect
The fluorine atom at the ortho position (C2 of the phenyl ring) is not merely a substituent; it is a conformational control element.[1]
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Conformational Twist: The steric bulk of the fluorine atom forces the pyrrole ring to twist out of coplanarity with the phenyl ring.[1] This disrupts conjugation between the two aromatic systems, potentially increasing solubility and altering binding affinity to target proteins.
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Metabolic Blocking: The C2 position is a common site for oxidative metabolism (hydroxylation).[1] Fluorine substitution blocks this site, extending the in vivo half-life of the molecule.
Applications in Drug Discovery[7][8]
This scaffold acts as a bioisostere for biaryl systems found in:
-
Potassium-Competitive Acid Blockers (P-CABs): Analogous to Vonoprazan, where the N-aryl pyrrole serves as the core pharmacophore.[1]
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Kinase Inhibitors: The pyrrole ring can mimic the adenine hinge-binding region of ATP when appropriately functionalized at the C2/C3 positions.[1]
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Agrochemicals: Halogenated pyrroles are common motifs in insecticides (e.g., Chlorfenapyr analogs), where the lipophilicity assists in cuticular penetration.[1]
Safety & Handling (SDS Summary)
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Signal Word: Warning
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Hazard Statements:
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Handling: Avoid contact with skin and eyes.[1] Use in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Light sensitive (pyrroles can polymerize or oxidize upon prolonged exposure to light and air; store under inert gas if possible).[1]
References
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Sigma-Aldrich. (n.d.). 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole Product Detail. Retrieved from
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PubChem. (n.d.).[1] Compound Summary: N-Aryl Pyrroles. Retrieved from
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El-Nassan, H. B. (2014).[1] Synthesis, antitumor activity and SAR study of some novel pyrrole derivatives. European Journal of Medicinal Chemistry, 82, 88-97. Link[1]
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Clauson-Kaas, N., & Timbie, Z. (1952).[1] The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran.[1] Acta Chemica Scandinavica, 6, 867-874. (Foundational methodology).
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Boroncore. (n.d.).[1] 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole Datasheet. Retrieved from
